molecular formula C11H21NO4S B6630329 N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide

Cat. No. B6630329
M. Wt: 263.36 g/mol
InChI Key: XJUVYGBUSNUQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide, also known as DTTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of thiolane, which is a cyclic organic compound containing sulfur. DTTA has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide works by breaking disulfide bonds in proteins and peptides, which are important for protein stability and function. This reduction reaction occurs through the transfer of electrons from the sulfur atoms in N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide to the disulfide bonds in the protein or peptide, resulting in the formation of two thiol groups.
Biochemical and Physiological Effects
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide has been shown to have minimal effects on biochemical and physiological systems, making it a useful tool for studying protein structure and function. It has been shown to be non-toxic and non-irritating to skin and eyes, and does not have any significant effects on metabolic processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide in lab experiments is its ability to break disulfide bonds in proteins and peptides without affecting other chemical bonds. This allows for the study of protein structure and function without interference from other chemical reactions. However, N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide has a short shelf life and can degrade over time, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the use of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide in scientific research. One potential application is in the study of protein folding and misfolding, as N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide can be used to break disulfide bonds in misfolded proteins. Additionally, N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide could be used in the development of new therapeutics for diseases caused by misfolded proteins, such as Alzheimer's and Parkinson's disease. Finally, N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide could be further studied for its potential applications in the purification of proteins and peptides for use in drug development and other biomedical applications.
Conclusion
In conclusion, N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to break disulfide bonds in proteins and peptides. It has been extensively studied for its potential applications in biochemistry, molecular biology, and other scientific research fields. While there are limitations to its use in lab experiments, N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide has several potential future directions for research that could lead to new discoveries and advancements in the field of science.

Synthesis Methods

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide can be synthesized using several methods, including the reaction of 3,3-dimethylbutan-2-one with thiourea and sulfur in the presence of a catalyst, or the reaction of 3,3-dimethylbutan-2-one with thiosemicarbazide and sulfuric acid. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide has been used in various scientific research applications due to its unique properties. It is commonly used as a reducing agent in biochemistry and molecular biology experiments, as it can break disulfide bonds in proteins and peptides. This allows for the study of protein structure and function, as well as the purification of proteins.

properties

IUPAC Name

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-10(2,11(3,4)14)12-9(13)8-5-6-17(15,16)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVYGBUSNUQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)NC(=O)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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